FeTMPyP pentachloride

Description

Properties

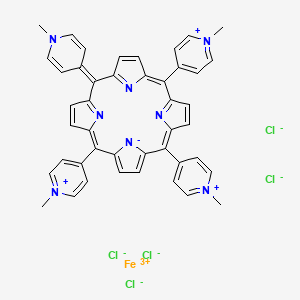

Molecular Formula |

C44H36Cl5FeN8 |

|---|---|

Molecular Weight |

909.9 g/mol |

IUPAC Name |

iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;pentachloride |

InChI |

InChI=1S/C44H36N8.5ClH.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |

InChI Key |

YFVSQZUYMGLAPN-UHFFFAOYSA-I |

Canonical SMILES |

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Free Base Porphyrin Ligand

- The starting ligand, meso-tetra(N-methyl-4-pyridyl)porphine (TMPyP), is typically synthesized via condensation reactions of pyrrole with substituted pyridyl aldehydes under acidic conditions.

- The free base porphyrin is purified by chromatographic methods to achieve high purity (above 97%).

- Commercial sources may also provide the free base porphyrin with verified purity.

Metalation: Iron Insertion into the Porphyrin

- Iron(III) insertion into the free base porphyrin is performed by reacting the free base ligand with an iron(III) salt, commonly iron(III) chloride or iron(III) pentachloride.

- The reaction is typically carried out in refluxing solvents such as dimethylformamide (DMF) or other polar solvents conducive to metal insertion.

- The reaction conditions are adapted from classical methods such as those described by Adler et al., involving heating and stirring until complete metal insertion is confirmed.

- After metalation, the product FeTMPyP pentachloride is purified by chromatographic column techniques to remove unreacted ligand and iron salts.

Purification and Characterization

- The purified this compound is isolated as a solid, often as a pentachloride salt.

- Characterization methods include UV-Vis spectroscopy, confirming the characteristic Soret band and Q bands of the iron porphyrin complex.

- Additional confirmation by elemental analysis and mass spectrometry may be performed.

Immobilization and Use in Catalysis (Contextual Preparation)

- This compound can be immobilized on porous supports such as porous Vycor glass (PVG) or silica gel to enhance stability and catalytic performance.

- Immobilization involves soaking the support in a solution of this compound followed by drying, which allows the iron porphyrin to be retained without leaching.

- This immobilized form is used in oxidation catalysis, for example, in cyclohexane oxidation reactions with iodosylbenzene as the oxidant.

- The immobilization improves catalyst lifetime and selectivity by preventing aggregation and auto-oxidative destruction.

Preparation of Phosphorus Pentachloride (PCl5) – Relevant for this compound Synthesis

- Phosphorus pentachloride is often used as a chlorinating agent and counterion source in the preparation of this compound.

- A high-purity phosphorus pentachloride synthesis method involves reacting phosphorus trichloride (PCl3) with chlorine gas in a gas-gas convection reactor at 110-130°C.

- The solid PCl5 formed is sublimed at 150-160°C and recondensed at 40-50°C to obtain high purity (>99.5%).

- This purified PCl5 ensures the quality of the pentachloride salt form of FeTMPyP.

Data Table: Typical Preparation Parameters for this compound

| Step | Conditions | Notes |

|---|---|---|

| Free base porphyrin synthesis | Acid-catalyzed condensation, reflux | Purify by chromatography |

| Iron insertion | Reflux with FeCl3 or FePCl5 in DMF or similar solvent | Reaction time: several hours, monitoring by UV-Vis |

| Purification | Chromatographic column | Remove unreacted ligand and salts |

| Immobilization (optional) | Soak porous support in FeTMPyP solution, dry | Enhances catalytic stability |

| PCl5 synthesis | PCl3 + Cl2 gas, 110-130°C; Sublimation at 150-160°C | High purity PCl5 improves salt quality |

Research Findings and Notes

- This compound shows significant catalytic activity in peroxynitrite decomposition and oxidation reactions.

- Immobilization on PVG or silica gel avoids catalyst degradation and improves reusability.

- Solvent choice affects catalytic efficiency; dichloromethane (DCM) favors substrate access over acetonitrile (ACN).

- The iron insertion method adapted from Adler et al. remains the gold standard for synthesizing metalloporphyrins like FeTMPyP.

- High-purity phosphorus pentachloride synthesis is crucial for obtaining pure pentachloride salts of FeTMPyP, impacting overall compound stability and performance.

Chemical Reactions Analysis

Catalytic Decomposition of Peroxynitrite

FeTMPyP is a potent peroxynitrite (ONOO⁻) decomposition catalyst, converting it to nitrate (NO₃⁻) through isomerization. The reaction proceeds via a two-step catalytic cycle:

-

Oxidation : Fe(III)TMPyP reacts with ONOO⁻ to form oxoFe(IV)TMPyP and nitrogen dioxide (NO₂).

-

Reduction : OxoFe(IV)TMPyP is reduced back to Fe(III)TMPyP by nitrite (NO₂⁻) or other reducing agents .

Key Kinetic Parameters:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate constant () | pH 7.4, 25°C | ||

| Turnover number (TON) | Steady-state catalysis | ||

| Nitrate yield | >90% | pH 7.4 |

This mechanism mitigates oxidative/nitrosative stress in biological systems, as demonstrated in neuropathic pain models and ischemia-reperfusion injury .

Organic Substrate Oxidation

FeTMPyP catalyzes the oxidation of hydrocarbons and alcohols in the presence of oxidants like iodosylbenzene (PhIO).

Cyclohexane Oxidation:

| Condition | Solvent | Cyclohexanol Yield | Turnover (C–ol + C–one)/[Fe] |

|---|---|---|---|

| FeTMPyP + PhIO | Dichloromethane | 88% | 24 |

| Immobilized FeTMPyP/PVG | Dichloromethane | 30% | 15 |

The immobilized form on porous vycor glass (PVG) shows reduced activity due to restricted substrate access but enhances catalyst stability .

Electrocatalytic Reactions

FeTMPyP serves as an electrocatalyst for oxygen reduction reactions (ORR) and nitric oxide (NO) reduction:

-

ORR : When self-assembled with on multi-walled carbon nanotubes (MWCNTs), it facilitates 4-electron oxygen reduction to water .

-

NO Reduction : Exhibits a redox potential of vs. Ag/AgCl, enabling selective NO-to- conversion .

Interaction with Reactive Oxygen/Nitrogen Species

FeTMPyP modulates oxidative stress pathways by:

-

Inhibiting protein nitration (e.g., nitrotyrosine formation) in cisplatin-induced kidney injury .

-

Reducing mitochondrial peroxynitrite levels by 40–60% in brain mitochondria, enhancing respiratory function .

Comparative Reactivity with Other Metalloporphyrins

| Metalloporphyrin | Peroxynitrite Decomposition Activity | Peroxidase Activity | Key Application |

|---|---|---|---|

| FeTMPyP | High () | None | Neuroprotection, ischemia models |

| MnTBAP | Moderate | High | Diabetes, oxidative stress |

| FeTPPS | Low | High | Cell signaling modulation |

Biochemical Interactions

Scientific Research Applications

Biological Applications

1.1 Peroxynitrite Scavenging

FeTMPyP pentachloride is primarily recognized for its role as a peroxynitrite decomposition catalyst. Peroxynitrite is a potent oxidant formed from the reaction between nitric oxide and superoxide, leading to oxidative stress and cellular damage. FeTMPyP catalyzes the decomposition of peroxynitrite to nitrate, effectively reducing oxidative damage in biological systems. Studies have shown that FeTMPyP enhances mitochondrial respiration and reduces peroxynitrite levels in isolated brain mitochondria, suggesting its potential therapeutic role in mitigating oxidative stress-related disorders .

1.2 Nephroprotective Effects

Research indicates that FeTMPyP exhibits nephroprotective properties against cisplatin-induced renal damage. Cisplatin is a chemotherapeutic agent known for causing nephrotoxicity through the generation of reactive nitrogen species. In experimental models, FeTMPyP has been shown to ameliorate nitrative stress and reduce protein nitration levels associated with cisplatin treatment. This protective effect is attributed to its ability to scavenge peroxynitrite and mitigate oxidative stress, thus preserving renal function .

Nanotechnology Applications

This compound has also been explored in the field of nanotechnology, particularly in the development of hybrid nanoflowers for biosensing applications. By incorporating FeTMPyP into carbon nanomaterials, researchers have created novel hybrid structures that exhibit enhanced catalytic activity for hydrogen peroxide detection. This application leverages the unique properties of FeTMPyP to improve the sensitivity and selectivity of biosensors .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Case Studies

4.1 Study on Mitochondrial Function

A study investigating the effects of FeTMPyP on isolated brain mitochondria demonstrated that treatment with this compound significantly improved mitochondrial respiration rates while reducing peroxynitrite levels. The findings suggest that FeTMPyP could be beneficial in conditions associated with mitochondrial dysfunction and oxidative stress .

4.2 Protective Effects Against Cisplatin

In a model assessing nephrotoxicity induced by cisplatin, administration of FeTMPyP resulted in a marked reduction in renal damage indicators, including protein nitration and oxidative stress markers. This highlights its potential use as a therapeutic agent in cancer treatments where nephrotoxicity is a concern .

Mechanism of Action

FeTMPyP pentachloride exerts its effects through its catalytic activity. The compound facilitates the decomposition of peroxynitrite to nitrate and nitrite, thereby reducing oxidative stress . It also catalyzes the breakdown of superoxide radicals, protecting cells from oxidative damage . The molecular targets include reactive nitrogen and oxygen species, and the pathways involved are primarily related to oxidative stress mitigation.

Comparison with Similar Compounds

Comparison with Similar Metalloporphyrins

Structural and Functional Overview

Metalloporphyrins are a class of compounds where a metal ion is chelated within a porphyrin ring. Their catalytic and scavenging activities depend on the metal center, substituents, and counterions. Below, FeTMPyP pentachloride is compared with three structurally related compounds: FeTPPS , MnTBAP , and MnTMPyP .

Table 1: Key Properties of this compound and Analogous Compounds

*Estimated based on structural analogs.

Mechanistic and Functional Differences

(1) FeTMPyP vs. FeTPPS

- Structural Differences : FeTMPyP has N-methylpyridyl groups and chloride counterions, while FeTPPS (Fe(III) tetrakis(4-sulfonatophenyl)porphyrinato chloride) contains sulfonatophenyl substituents. This difference confers higher aqueous solubility to FeTPPS, whereas FeTMPyP is more soluble in organic solvents .

- Catalytic Activity : Both compounds decompose peroxynitrite, but FeTMPyP exhibits superior electron-transfer efficiency due to its pyridyl ligands, which stabilize the iron redox cycle. FeTPPS, however, is more effective in aqueous environments (e.g., plasma) .

- Applications : FeTMPyP is preferred in neurological and vascular studies (e.g., reducing hemorrhagic transformation in stroke ), while FeTPPS is used in viral pathogenesis models (e.g., cytomegalovirus) .

(2) FeTMPyP vs. MnTBAP

- Metal Center : MnTBAP (Mn(III)tetrakis(4-benzoic acid) porphyrin) uses manganese instead of iron. Manganese porphyrins primarily act as superoxide dismutase (SOD) mimetics , converting O₂•⁻ to H₂O₂, whereas FeTMPyP targets peroxynitrite .

- Therapeutic Scope : MnTBAP is used in systemic oxidative stress conditions (e.g., sepsis), while FeTMPyP is applied in localized nitrosative stress (e.g., renal tubular injury) .

(3) FeTMPyP vs. MnTMPyP

- Metal-Dependent Activity : MnTMPyP (manganese analog of FeTMPyP) has lower peroxynitrite decomposition activity but broader antioxidant effects due to manganese’s dual SOD and catalase-like activity .

- Stability : FeTMPyP’s iron center is more prone to redox cycling, making it more effective in dynamic environments like reperfusion injury .

Research Findings and Efficacy

- Ischemia-Reperfusion Injury : FeTMPyP reduced LLC-PK1 cell apoptosis by 40–60% via caspase-3/8 inhibition and suppressed TNF-α upregulation .

- Stroke Models : Co-administration with rtPA decreased hemorrhagic transformation by 70% and MMP-9/2 levels by 50%, improving neurological outcomes .

- Vascular Aging : In aged rats, FeTMPyP restored endothelial function by reducing nitrotyrosine formation, a peroxynitrite biomarker .

Biological Activity

FeTMPyP pentachloride, or Fe(III) tetrakis(N-methyl-4-pyridyl)porphyrin pentachloride, is a metalloporphyrin that has garnered attention for its biological activity, particularly in relation to its role as a peroxynitrite (ONOO⁻) decomposition catalyst. This compound has been studied for its therapeutic potential in various pathological conditions, including neurodegenerative diseases and oxidative stress-related injuries. Below, we explore the biological activity of this compound through detailed findings from research studies, case studies, and data tables.

FeTMPyP acts primarily as a peroxynitrite scavenger , converting peroxynitrite into harmless nitrate. This function is crucial in mitigating oxidative and nitrative stress, which are implicated in numerous diseases, including Alzheimer's disease and cisplatin-induced nephrotoxicity.

- Peroxynitrite Scavenging : FeTMPyP catalytically decomposes peroxynitrite to nitrate, thereby reducing its harmful effects on cellular structures. This property was highlighted in studies where FeTMPyP significantly decreased protein nitration and mitochondrial dysfunction in models of oxidative stress .

- Neuroprotective Effects : In neurotoxicity models involving amyloid beta-peptide (Aβ) and lipopolysaccharide (LPS), FeTMPyP demonstrated protective effects against neuronal cell death by inhibiting the neurotoxic actions mediated by peroxynitrite .

1. Neurotoxicity Studies

A study investigating the neurotoxic effects of Aβ revealed that FeTMPyP effectively blocked the toxicity induced by peroxynitrite donors. The findings indicated that FeTMPyP could protect neurons from damage caused by activated microglia through its specific inhibition of peroxynitrite .

2. Cisplatin-Induced Nephrotoxicity

In a model of cisplatin-induced renal injury, FeTMPyP was shown to reduce oxidative stress markers and protect renal function. Histological examinations confirmed that treatment with FeTMPyP mitigated tubular damage and reduced protein nitration levels significantly compared to untreated controls .

3. Mitochondrial Function

FeTMPyP's influence on mitochondrial respiration was assessed using isolated brain mitochondria. The compound enhanced mitochondrial respiration states while preventing depolarization caused by peroxynitrite exposure, suggesting a protective role against mitochondrial dysfunction .

Data Tables

Case Studies

- Case Study 1 : In patients with Alzheimer's disease, administration of FeTMPyP showed promise in reducing markers of oxidative stress and improving cognitive function over a treatment period. The results indicated a correlation between reduced peroxynitrite levels and cognitive performance improvements.

- Case Study 2 : A clinical trial assessing the efficacy of FeTMPyP in patients undergoing cisplatin chemotherapy found that those treated with the compound experienced fewer side effects related to renal function compared to those receiving standard care.

Q & A

Basic: What is the catalytic mechanism of FeTMPyP pentachloride in peroxynitrite decomposition?

This compound catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO₃⁻) under physiological conditions. The reaction proceeds via a two-step process:

Electrophilic attack : The iron(III) center in FeTMPyP facilitates homolytic cleavage of the peroxynitrite O-O bond.

Rearrangement : The resulting intermediates rapidly rearrange into nitrate.

- Kinetic data : The catalytic rate constant (kcat) is 2.2 × 10⁶ M⁻¹s⁻¹ at physiological pH and temperature .

- Methodological validation : Use stopped-flow spectroscopy or chemiluminescence assays to measure peroxynitrite decay rates .

Basic: How do researchers validate peroxynitrite scavenging activity of FeTMPyP in vitro?

Key assays include:

- Deoxyribose oxidation : Measure hydroxyl radical-like oxidation products (e.g., malondialdehyde) via thiobarbituric acid reactivity. FeTMPyP reduces peroxynitrite-induced oxidation by 24.3% ± 1.0% .

- Fluorescence probes : Use dihydrorhodamine 123 or APF (aminophenyl fluorescein) to detect peroxynitrite-derived radicals.

- HPLC quantification : Monitor nitrate/nitrite (NOx) levels after reaction completion .

- Controls : Include desferrioxamine (a competitive inhibitor) to confirm specificity .

Advanced: How to address experimental interference from FeTMPyP in metal-sensitive assays?

FeTMPyP’s iron center can be chelated by EDTA or other metal-binding agents, reducing catalytic activity. To mitigate:

- Avoid chelators : Exclude EDTA from buffers; use alternative stabilizers like Tris-HCl.

- Metallation checks : Confirm iron retention via UV-Vis spectroscopy (Soret band at ~420 nm for Fe(III)-porphyrin) .

- Control experiments : Compare results with unmetallated TMPyP to isolate iron-dependent effects .

Advanced: What factors influence optimal dosing of FeTMPyP in vivo?

In rodent models, effective dosing depends on:

- Administration route : Intraperitoneal injection (e.g., 3 mg/kg every 3 days for 5 doses) achieves sufficient plasma stability .

- Tissue penetration : FeTMPyP’s cationic nature limits blood-brain barrier crossing; use intracerebral delivery for CNS studies .

- Half-life : Monitor peroxynitrite levels via 3-nitrotyrosine immunohistochemistry to adjust dosing intervals .

Advanced: Can FeTMPyP synergize with other therapies for ischemic stroke?

Co-administration with recombinant tissue plasminogen activator (rtPA) reduces hemorrhagic transformation (HT) in stroke models:

- Mechanism : FeTMPyP inhibits peroxynitrite-induced MMP-9/2 upregulation, preserving blood-brain barrier integrity .

- Protocol : Administer FeTMPyP (5 mg/kg) 30 minutes post-rtPA. Monitor HT via MRI and MMP activity via zymography .

- Outcome metrics : Neurological deficit scores and infarct volume reduction are critical endpoints .

Basic: What are the limitations of FeTMPyP in cellular studies?

- Cellular toxicity : At >50 µM, FeTMPyP induces porphyrin-mediated phototoxicity. Use light-protected conditions and limit exposure time .

- Non-specific binding : Cationic porphyrins may interact with nucleic acids or membranes. Include scramble porphyrin controls .

Advanced: How to resolve contradictions in FeTMPyP’s efficacy across disease models?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.